Current research on 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one (3-HO-3-(2-OP)-indolin-2-one) is limited. While the compound exists in scientific databases like PubChem [], there is a scarcity of information regarding its specific applications in scientific research.
A recent study published in December 2023 identified 3-HO-3-(2-OP)-indolin-2-one as a metabolite produced by a human-derived Enterocloster strain []. This finding suggests potential for exploring the compound's biological activity and its role in the gut microbiome.
Additionally, the structural similarity of 3-HO-3-(2-OP)-indolin-2-one to other known bioactive molecules, such as certain indole alkaloids, might warrant further investigation into its potential therapeutic properties [].
3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as 3-Hydroxy-3-(2-oxopropyl)indolin-2-one, is a heterocyclic compound characterized by its indole core structure. Its molecular formula is with a molar mass of approximately 219.24 g/mol. The compound typically appears as a white to light yellow solid powder, and it is soluble in various organic solvents. Its structure suggests potential for interesting chemical properties and biological activities, making it a subject of scientific investigation .
These reactions can be optimized to enhance yield and selectivity for the desired product.
The synthesis methods for 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one primarily involve:
These methods are advantageous for producing the compound efficiently while maintaining structural integrity .
While specific applications of 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one are still being explored, its structural similarity to other bioactive compounds suggests potential uses in pharmaceuticals and medicinal chemistry. Its role as a metabolite in gut microbiota may also open avenues for applications in probiotic formulations or gut health supplements .
Interaction studies involving 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one have indicated its potential effects on biological pathways related to nitric oxide production. Further research is needed to elucidate its interactions with various biological targets and pathways, which could inform its therapeutic potential .
Several compounds share structural characteristics with 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Indole-3-Carbinol | Known for anti-cancer properties | Simpler structure; primarily derived from cruciferous vegetables | |
5-Hydroxyindole | Involved in serotonin metabolism | Lacks the oxopropyl group; different biological roles | |
1-Methylindole | Found in various natural products | Lacks hydroxyl and carbonyl functionalities; different reactivity |
The presence of both hydroxyl and carbonyl groups in 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one contributes to its unique reactivity and potential biological activities compared to these similar compounds .
The indolinone scaffold, also known as 2-indolinone or oxindole, has established itself as one of the most versatile and pharmacologically significant heterocyclic frameworks in medicinal chemistry. This aromatic heterocyclic organic compound, characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position, was first identified in natural systems as a metabolite derived from tryptophan by gut bacteria. The historical significance of this scaffold became apparent when researchers discovered its presence in various natural products and its role as a normal metabolite that undergoes hepatic detoxification, with pathological implications observed in patients with hepatic encephalopathy who exhibited elevated serum oxindole levels.
The evolution of indolinone research gained substantial momentum during the late 20th and early 21st centuries as pharmaceutical researchers recognized the scaffold's potential for developing kinase inhibitors. The structural similarity to ATP and the ability to occupy the ATP-binding sites of various protein kinases made indolinones particularly attractive for cancer therapy development. This recognition led to extensive structure-activity relationship studies that demonstrated how modifications at different positions of the oxindole core could dramatically alter biological activity and selectivity profiles. The development of sunitinib, an indolinone-based multi-targeted receptor tyrosine kinase inhibitor approved for cancer treatment, marked a pivotal moment in establishing the clinical relevance of this scaffold.
The pharmaceutical industry's investment in indolinone research intensified during the 2000s, resulting in numerous patent applications and clinical candidates. Between 2008 and 2014 alone, 37 patents were published describing 2-indolinone derivatives with potential clinical applications as chemotherapeutic agents. This period witnessed the emergence of sophisticated synthetic methodologies that enabled the preparation of complex indolinone derivatives with precise stereochemical control, facilitating the exploration of three-dimensional chemical space around this privileged scaffold.
The particular importance of 3-substituted oxindoles in contemporary drug discovery stems from their unique structural features that enable diverse modes of biological activity. Unlike their parent oxindole structure, 3-substituted derivatives possess additional substituents at the quaternary carbon center, creating opportunities for enhanced target selectivity and improved pharmacokinetic properties. Research has demonstrated that these compounds exhibit a remarkable range of biological activities, including anticancer, antimicrobial, α-glucosidase inhibitory, antiviral, antileishmanial, antitubercular, antioxidative, tyrosinase inhibitory, and antirheumatoid arthritis activities.
The structural diversity achievable through C3-substitution has proven particularly valuable in designing selective enzyme inhibitors. Studies investigating indoleamine-2,3-dioxygenase-1 (IDO1) inhibition revealed that C3-substituted oxindoles could mimic the epoxide intermediate state of tryptophan metabolism, resulting in potent competitive inhibition with IC50 values ranging from 0.19 to 0.62 μM. This mechanistic insight highlighted how structural modifications at the C3 position could be leveraged to achieve specific enzyme-substrate mimicry, opening new avenues for rational drug design.
The synthetic accessibility of 3-substituted oxindoles has been significantly enhanced through the development of novel annulation strategies. Enantioselective intermolecular [3 + 2] annulation reactions between aryl amines and 2,3-diketoesters have enabled the construction of chiral 3-hydroxyindolenines with excellent stereochemical control. These methodological advances have democratized access to complex 3-substituted oxindole libraries, facilitating high-throughput screening efforts and structure-activity relationship studies that continue to drive innovation in this field.
Recent photochemical approaches have further expanded the synthetic toolkit available for 3-substituted oxindole manipulation. Photochemical deracemization processes using chiral benzophenone catalysts have demonstrated the ability to convert racemic 3-substituted oxindoles into enantiomerically pure materials with up to 99% enantiomeric excess. This breakthrough in stereochemical manipulation represents a significant advancement in accessing optically pure compounds that are essential for pharmaceutical development.
The specific compound 3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one represents a particularly intriguing member of the 3-substituted oxindole family, distinguished by its unique combination of functional groups at the C3 position. This compound, with the molecular formula C14H17NO3 and molecular weight of 247.29 g/mol, was first documented in chemical databases in 2005, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest. The compound exists in multiple structural variants, including N-alkylated derivatives that have shown enhanced biological activity profiles.
Early investigations into this compound class focused on understanding the contribution of the 2-oxopropyl substituent to biological activity. Studies examining N-methyl-3-(2-oxopropyl)-3-hydroxy-2-oxindole demonstrated significant antinociceptive properties in various pain models, with effects mediated through multiple neurotransmitter systems including opioid, cholinergic, serotoninergic, nitrergic, and adrenergic pathways. These findings established the 2-oxopropyl moiety as a pharmacophore capable of modulating complex physiological processes.
The development of synthetic methodologies specifically tailored for 3-hydroxy-3-(2-oxopropyl) oxindole derivatives has been driven by their promising biological activities. Microwave-assisted synthesis protocols have enabled efficient preparation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxo-4-yl)indolin-2-one analogs, with some derivatives exhibiting remarkable anticancer potency. Compound 3o from this series demonstrated GI50 values of 190 nM against A549/ATCC non-small cell lung cancer cells and 750 nM against LOX IMVI melanoma cells, establishing nanomolar potency as an achievable target for this compound class.
Structure-activity relationship studies have revealed that modifications to both the N-substituent and the C3-positioned groups can dramatically influence biological activity. The presence of 4-methoxybenzyl groups at the nitrogen position, combined with specific imidazolidinone modifications of the 2-oxopropyl chain, has yielded compounds with broad-spectrum anticancer activity against 93% of tested cancer cell lines. These findings have positioned 3-hydroxy-3-(2-oxopropyl) oxindole derivatives as privileged scaffolds for anticancer drug development.
The contemporary pharmaceutical research landscape has witnessed an unprecedented level of interest in 3-hydroxy-3-(2-oxopropyl) oxindole derivatives, driven by their demonstrated therapeutic potential and synthetic tractability. Current research efforts are focused on several key areas, including the development of more potent anticancer agents, the exploration of novel therapeutic targets, and the optimization of pharmacokinetic properties for clinical translation. The compound class has attracted attention from both academic researchers and pharmaceutical companies, as evidenced by the substantial patent activity surrounding oxindole derivatives in recent years.
Modern drug discovery approaches have leveraged computational methods to enhance the understanding of how 3-hydroxy-3-(2-oxopropyl) oxindole derivatives interact with their biological targets. Molecular docking studies and density functional theory calculations have provided insights into the binding modes and electronic properties that contribute to biological activity. These computational approaches have been particularly valuable in guiding the design of selective inhibitors and in predicting the likely success of synthetic modifications.
The integration of green chemistry principles into the synthesis of 3-hydroxy-3-(2-oxopropyl) oxindole derivatives has become a priority in contemporary pharmaceutical research. Microwave-assisted synthesis, metal-free reaction conditions, and photochemical processes are being employed to minimize environmental impact while maintaining synthetic efficiency. These approaches align with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices and regulatory requirements for environmentally responsible drug development.
Clinical translation efforts for compounds in this class are currently in various stages of development, with several derivatives showing promise in preclinical studies. The favorable toxicity profiles observed in initial studies, combined with potent biological activities, have generated optimism about the clinical potential of these compounds. However, challenges remain in optimizing pharmacokinetic properties, particularly bioavailability and metabolic stability, which continue to be active areas of research.
The foundational synthetic methodologies for oxindole derivatives, including 3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, are rooted in well-established classical approaches that have been extensively documented in the literature [4] [7]. The Sandmeyer synthesis represents the oldest and most straightforward methodology for isatin and oxindole derivative preparation [4] [7]. This method involves the condensation between chloral hydrate and a primary arylamine in the presence of hydroxylamine hydrochloride, utilizing aqueous sodium sulfate to form an α-isonitrosoacetanilide intermediate [4]. Subsequent electrophilic cyclization promoted by strong acids such as sulfuric acid furnishes isatin derivatives in yields exceeding 75% [4].
The Stolle procedure is considered the optimal alternative to the Sandmeyer methodology for synthesizing both substituted and unsubstituted isatin derivatives [4] [7]. This approach utilizes primary or secondary arylamines condensed with oxalyl chloride to form a chlorooxalylanilide intermediate, which subsequently undergoes cyclization in the presence of Lewis acids including aluminum trichloride, titanium tetrachloride, or boron trifluoride [4]. The method demonstrates superior performance for synthesizing isatins bearing chiral ligands on the nitrogen atom, achieving yields of 50-95% [47].
Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Limitations |
---|---|---|---|---|---|
Sandmeyer Synthesis | Chloral hydrate + primary arylamine + hydroxylamine HCl | Aqueous sodium sulfate, H2SO4 | >75% | Oldest and straightforward method | Works only for simple analogs |
Stolle Synthesis | Primary/secondary arylamines + oxalyl chloride | Lewis acid (AlCl3, TiCl4, BF3) | 50-95% | Best alternative to Sandmeyer | Requires Lewis acids |
Gassman Synthesis | Aniline + methylthioacetate ester | N-chlorosuccinimide | Good to excellent | Tolerates electron-withdrawing/donating groups | Multi-step process |
Martinet Synthesis | Aniline + ethyl/methyl ester of mesoxalic acid | Absence of oxygen | Moderate | Simple conditions | Limited substrate scope |
The Gassman synthesis provides a novel approach through the fundamental interaction between electron-donating and electron-withdrawing groups [47]. This method converts aniline to intermediate 3-methylthiooxindole, which is subsequently oxidized by N-chlorosuccinimide, followed by decomposition of the chlorinated intermediate [4] [47]. The incorporation of either strong electron-withdrawing or strong electron-donating moieties on the initial aniline proves favorable with this approach, yielding good to excellent results [47].
Metal-catalyzed approaches toward oxindole core synthesis have emerged as highly efficient methodologies, exploiting the unique reactivity of various transition metals including palladium, nickel, copper, rhodium, and ruthenium catalysts [8] [9]. Palladium-catalyzed α-arylation of oxindoles represents a particularly significant advancement in this field [12] [16]. The catalyst system generated from palladium dibenzylideneacetone and bulky electron-rich phosphine ligands such as 2-(dicyclohexylphosphino)-2',4',6'-tri-isopropyl-1,1'-biphenyl demonstrates exceptional effectiveness for α-arylation reactions [16]. This methodology enables the generation of potassium enolates from various oxindoles, allowing coupling with aryl chlorides, bromides, and triflates with significant variation of substitution patterns on both the oxindole and aryl halide components [16].
The palladium-catalyzed monoselective C3 arylation of 2-oxindoles with aryl tosylates utilizes the palladium/CM-phos catalyst system, achieving corresponding 3-arylated oxindoles in good to excellent yields up to 97% [12]. The reaction conditions remain mild, employing 0.5 mol% palladium catalyst and potassium fluoride as base, with functional groups including methyl ester, NH amido, and enolizable keto moieties demonstrating compatibility [12].
Rhodium-catalyzed oxidative annulation represents another significant metal-catalyzed approach [13]. The rhodium-catalyzed oxidative annulation of 2-arylindoles or 7-arylindoles with alkenes or alkynes utilizes molecular oxygen as the sole oxidant [13]. The catalytic system consisting of pentamethylcyclopentadienyl rhodium dichloride dimer (2.5 mol%) and tetrabutylammonium acetate (1 equivalent) promotes the reaction at 140°C under air atmosphere in xylenes to afford 6H-isoindolo[2,1-a]indole derivatives in 93% yield [13].
Metal Catalyst | Reaction Type | Key Conditions | Substrate Scope | Typical Yields | Advantages |
---|---|---|---|---|---|
Palladium | α-Arylation/Chloropalladation | Pd(dba)2, bulky phosphine ligands, KF base | Aryl chlorides, bromides, triflates | Good to excellent (≤97%) | Mild conditions, low catalyst loading |
Rhodium | Oxidative annulation with alkenes/alkynes | [Cp*RhCl2]2, Bu4NOAc, air atmosphere, 140°C | 2-arylindoles, alkenes, alkynes | 93% (optimized) | Uses atmospheric pressure air |
Copper | Aerobic oxidative intramolecular amidation | CuI, open air as oxygen source | 2-aminophenylacetylenes | Good yields | Green oxidant, facile conditions |
Iron | Cross-dehydrogenative arylation | Fe(III), aerobic oxygen as oxidant | 3-substituted oxindoles with electron-rich aromatics | Good yields | Aerobic conditions |
Nickel | C(sp2)-X bond activation | Ni complexes, migratory insertion | Various anilide derivatives | Variable | Diverse product accessibility |
Copper-catalyzed aerobic oxidative intramolecular amidation of 2-aminophenylacetylenes provides a novel approach leading to isatin formation utilizing open air as an oxygen source [14]. This methodology employs copper iodide catalyst and proceeds smoothly to provide various isatin derivatives in good yields [14]. The advantages of this protocol include the utilization of a green oxidant, low-cost catalyst, facile conditions, and easy handling procedures [14].
Metal-free synthetic strategies have gained considerable attention due to their environmental benefits and operational simplicity [17] [18]. N-Heterocyclic carbene-catalyzed oxindole synthesis via single electron transfer represents a significant advancement in this area [11] [19]. This transition-metal and aldehyde-free, N-heterocyclic carbene-catalyzed, redox-neutral oxindole synthesis method demonstrates broad substrate scope and good functional group tolerance, with scalability demonstrated up to gram scale [11] [19]. The reaction mechanism involves N-heterocyclic carbene-facilitated single electron transfer induced intramolecular radical cyclization [11] [19].
The tris(pentafluorophenyl)borane-catalyzed direct C3 alkylation of indoles and oxindoles represents another significant metal-free approach [23]. This catalytic methodology utilizes the underexplored ability of triaryl boranes to mediate heterolytic cleavage of α-nitrogen C-H bonds in amines [23]. The reaction employs amine-based alkylating agents and demonstrates exceptional chemoselectivity, avoiding N-methylation and formation of 3,3'-bisindolylmethanes in indole substrates, and dialkylation in oxindoles [23].
Method | Key Catalyst/Reagent | Mechanism | Reaction Conditions | Substrate Scope | Selectivity |
---|---|---|---|---|---|
NHC-Catalyzed | N-Heterocyclic carbene | Single electron transfer radical cyclization | Transition-metal free, redox-neutral | Broad scope, gram scale possible | Good functional group tolerance |
B(C6F5)3-Catalyzed | Tris(pentafluorophenyl)borane | C(sp3)-H bond cleavage of amines | 10 mol% catalyst, ambient temperature | Various indoles and oxindoles | Exceptional chemoselectivity |
Electrochemical | Electrochemical oxidation | Umpolung C-H functionalization | Mild, environmentally benign | Unsymmetrical 3,3-disubstituted oxindoles | C-O, C-C, C-N bond formation |
Base-Promoted | Triethylamine, PBAM | Elimination/enantioselective addition | Water cosolvent beneficial | Nitroalkanes with alkyl electrophiles | Up to 90% ee |
Oxidative Dearomatization | Sulfonium salts, DMSO | Dual vicinal functionalization | Ambient temperature, water as oxygen source | 3-substituted indoles | Broad substrate scope |
Electrochemical methods provide an environmentally benign approach to access unsymmetrical 3,3-disubstituted oxindoles by direct C-H functionalization [5]. This Umpolung approach does not rely on stoichiometric oxidants and proceeds under mild, environmentally benign conditions [5]. The methodology enables functionalization through C-O bond formation, and by extension to C-C or even C-N bond formation [5].
Direct C3 functionalization of oxindoles represents a crucial synthetic challenge due to the inherent reactivity characteristics of the oxindole framework [24]. The pyrrole-type ring reactivity typically directs C-H functionalization to the C3 position via aromatic electrophilic substitution pathways [24]. Various cross-dehydrogenative coupling reactions have been developed to construct C-C and C-X bonds for modification of oxindole molecules [24].
The tris(pentafluorophenyl)borane-catalyzed direct C3 alkylation methodology demonstrates exceptional performance for methylation and other alkylation transformations [23]. This approach utilizes readily available amine-based alkylating agents and operates under mild conditions with 10 mol% catalyst loading at ambient temperature [23]. The method encompasses several classes of indole and oxindole substrates, including 1-, 2-, and 1,2-substituted indoles, enabling previously unreported direct methylations [23].
Iron-catalyzed cross-dehydrogenative arylation of 3-substituted oxindoles with electron-rich aromatic and heteroaromatic compounds utilizes aerobic oxygen as oxidant source [24]. The proposed mechanism involves oxidation of the enol form of oxindole by iron(III) to the corresponding radical via single-electron transfer, followed by further oxidation to cation species by air or iron(III) [24]. Subsequently, a Friedel-Crafts type reaction of the intermediate with electron-rich aromatics provides the desired 3-aryloxindole products [24].
Functionalization Type | Catalyst System | Electrophile/Nucleophile | Reaction Conditions | Key Features | Typical Yields |
---|---|---|---|---|---|
Alkylation | B(C6F5)3 | Amine-based alkylating agents | 10 mol% catalyst, ambient temperature | Direct C3 methylation possible | Quantitative yields possible |
Arylation | Pd/CM-phos | Aryl tosylates | 0.5 mol% Pd, KF base, mild | Monoselective C3 arylation | Good to excellent (≤97%) |
Alkynylation | Pd-catalyzed CDC | Terminal alkynes | Pd catalyst, oxidative conditions | Atom economical, aerobic | Excellent yields |
Amination | Amino acid-derived chiral phosphines | Azodicarboxylates | Chiral phosphine catalysts | Up to 98% ee | High yields |
Thiolation | Fe-catalyzed CDC | Aromatic and aliphatic thiols | Molecular oxygen as oxidant | Mild conditions, good yields | Good yields |
Copper-catalyzed formal C-H, Ar-H coupling of anilides provides highly efficient conditions for preparing 3,3-disubstituted oxindoles [25]. The methodology utilizes catalytic copper acetate monohydrate (5 mol%) with atmospheric oxygen as reoxidant, eliminating the need for additional base and enabling reactions in toluene or mesitylene [25].
Catalytic asymmetric synthesis of 3-hydroxyoxindole derivatives has emerged as a critical area of research due to the biological significance of chiral 3-substituted-3-hydroxy-2-oxindoles [29] [30]. Both chiral organocatalysts and organometallic catalysts have been extensively employed for enantioselective construction of these frameworks [29] [30]. The development of catalytic asymmetric strategies toward 3-hydroxyoxindoles based on transition metal catalysis and organocatalysis has been comprehensively reported [30] [32].
Enantioenriched 3-hydroxyoxindole scaffolds exist in natural products and demonstrate promising biological activities [30] [32]. Several 3-hydroxyoxindole-containing compounds have advanced into clinical trials for treatment of different diseases [30] [32]. The catalytic asymmetric synthesis utilizes various approaches including nucleophilic additions to isatin derivatives, oxidative transformations of indole precursors, and direct enantioselective functionalization of oxindole cores [30] [32].
The scandium and indium-catalyzed asymmetric synthesis of substituted 3-hydroxy-2-oxindoles represents a significant advancement in this field [31]. This methodology enables the preparation of optically active 3-hydroxyoxindole derivatives with excellent enantioselectivity and good yields [31]. The approach utilizes chiral ligand systems in combination with metal catalysts to achieve stereoselective transformations [31].
Chiral phosphine catalysts have demonstrated exceptional performance in asymmetric synthesis of 3-aminooxindole derivatives containing tetrasubstituted carbon centers [35]. Amino acid-derived chiral phosphine catalysts enable highly enantioselective α-amination of 3-substituted oxindoles with azodicarboxylates [35]. The corresponding products containing tetrasubstituted carbon centers attached to nitrogen atoms at the C-3 position of oxindoles are obtained in high yields with up to 98% enantiomeric excess [35].
The chiral organophosphine catalyst system addresses limitations of current catalytic systems, including long reaction times, relatively large catalyst loading in organocatalytic systems, and unsatisfactory yields and enantioselectivities in some cases [35]. The development of efficient catalytic systems for asymmetric α-amination of 3-substituted oxindoles with azodicarboxylates represents a significant advancement in this field [35].
N-Heterocyclic carbene-catalyzed desymmetrization of diols provides access to enantioenriched oxindoles bearing C3-quaternary stereocenters [34]. The process utilizes catalytic asymmetric transfer acylation of primary alcohols using readily available aldehydes as acylation agents [34]. The reaction enables access to diversely functionalized C3-quaternary oxindoles with excellent enantioselectivity [34].
Asymmetric α-amination methodologies represent a critical approach for constructing chiral 3-aminooxindole frameworks [33] [35]. The synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines has been extensively developed [33]. The simplest method for preparing chiral quaternary 3-amino-2-oxindoles utilizes enantioselective catalytic nucleophilic additions to isatin imines due to easy access to isatin imines and the possibility of utilizing a wide range of nucleophiles [33].
Catalyst Type | Substrate | Electrophile/Reagent | Enantioselectivity | Key Advantages | Applications |
---|---|---|---|---|---|
Chiral Phosphine | 3-substituted oxindoles | Azodicarboxylates | Up to 98% ee | High yields and selectivity | Tetrasubstituted carbon centers |
Cinchona Alkaloid | 2-oxindoles | Various electrophiles | Variable | Established methodology | Natural product synthesis |
Chiral Phosphoric Acid | Indole precursors | Nucleophiles | High selectivity | Broad substrate scope | Drug intermediate preparation |
NHC | Diol substrates | Aldehydes as acylation agents | Excellent enantioselectivity | C3-quaternary stereocenter access | (-)-esermethole, (-)-physostigmine synthesis |
Metal-Chiral Ligand | Isatin imines | Nucleophiles | Up to 90% ee | Diverse nucleophile compatibility | Medicinal chemistry applications |
The first organocatalytic enantioselective amination reaction of 2-oxindoles utilized biscinchona alkaloid catalysts [35]. Subsequently, Zhou and Barbas independently reported similar organocatalytic processes [35]. In metal catalysis applications, Shibasaki reported reactions between C3-substituted oxindoles and azodicarboxylates using homodinuclear or monometallic nickel-Schiff base complexes as catalysts [35].
Enantioselective de novo construction of 3-oxindoles via intermolecular direct [3 + 2] annulation of aryl amine with 2,3-diketoesters represents a novel approach [37]. The results of control experiments and density functional theory calculations revealed that π-π interaction plays a pivotal role in the enantioselectivity-determining process of [3 + 2] annulation [37]. The subsequent unusual concerted [1] [2]-ester migration provides chiral 3-oxindoles in good to excellent yields with excellent enantioselectivity [37].
Green chemistry approaches for oxindole synthesis have gained significant attention due to environmental considerations and sustainability requirements [38] [39] [40]. The development of environmentally benign synthetic protocols addresses the limitations and flaws of classical methods while establishing efficient and sustainable techniques that are safe, cost-effective, have low energy consumption, and cause minimal environmental impact [39] [40].
Water-mediated synthesis represents a fundamental green approach for oxindole derivative preparation [41] [42]. An efficient and rapid synthesis of 3-hydroxy-3-alkyl-2-oxindoles from isatins utilizes an environmentally friendly, unactivated zinc dust, solid ammonium chloride, and substrates under aqueous conditions [41]. This method produces products in moderate to good yields without requiring column chromatography, with the majority of compounds isolated in analytically pure form [41].
The green method for preparing oxindole-fused spirotetrahydrofuran derivatives from 3-allyl-3-hydroxy-2-oxindoles in water demonstrates exceptional environmental benefits [42]. This method requires only inexpensive methanesulfonic acid as catalyst and eliminates the need for complicated reagents [42]. The atom- and step-economical transformation demonstrates high efficiency, providing a new approach for constructing oxindole-fused spirotetrahydrofuran molecules with potential pharmaceutical interest [42].
Green Approach | Key Features | Environmental Benefits | Typical Conditions | Product Examples | Yields |
---|---|---|---|---|---|
Aqueous Synthesis | Water as reaction medium | Nontoxic, readily available solvent | Methanesulfonic acid catalyst, H2O | Oxindole-fused spirotetrahydrofurans | Highly efficient |
Deep Eutectic Solvents | Ionic liquids, PEG-400 | Environmentally friendly solvents | PEG-400, 70°C stirring | 3-hydroxy-2-oxindoles, 3-methylene-2-oxindoles | Excellent yields |
Microwave Irradiation | Rapid heating, energy efficient | Reduced energy consumption | 150W power, aqueous medium | Spirooxindole derivatives | Excellent yields |
Flow Chemistry | Continuous-flow synthesis | Waste minimization | CPME/water azeotrope | N-methyl-2-halo-acetanilides cyclization | High yields with simplified workup |
Catalyst-Free Methods | No catalyst required | Reduced chemical waste | 50°C, 45-120 min reaction time | 3-substituted-3-hydroxy isoxazole-oxindole hybrids | 82-99% |
Continuous-flow synthesis represents an advanced green chemistry approach for oxindole preparation [43]. The waste-minimized continuous-flow synthesis of oxindoles exploits a polymer-supported N-heterocyclic palladium carbene complex in a cyclopentyl methyl ether/water azeotrope [43]. The design of the catalyst, selection of solvent medium, and definition of tailored continuous flow reactor have been designed to establish an efficient waste-minimized process for intramolecular cyclization of N-methyl-2-halo-acetanilides [43].
Microwave-assisted synthesis provides rapid and energy-efficient approaches for oxindole derivative preparation [39]. Microwave irradiation enables reactions to proceed rapidly while releasing minimal waste into the environment [39]. The use of green solvents including water, deep eutectic solvents, ionic liquids, and polyethylene glycol effectively substitutes hazardous solvents [39] [40].